molecular formula C23H22O11 B138574 1,3,6-Tmaqag CAS No. 132367-98-7

1,3,6-Tmaqag

Cat. No.: B138574
CAS No.: 132367-98-7
M. Wt: 474.4 g/mol
InChI Key: NZFWKPNBKZRWCW-NOGCDZMRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While direct references to this compound are absent in the provided evidence, its name suggests structural similarities to β-ocimene (a monoterpene with a 1,3,6-octatriene framework) or other tri-substituted aromatic systems. Such compounds are often studied for their reactivity, environmental impact, or applications in materials science and pharmaceuticals .

Properties

CAS No.

132367-98-7

Molecular Formula

C23H22O11

Molecular Weight

474.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-(4,7-dihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C23H22O11/c1-8-14(33-23-22(31)21(30)20(29)15(34-23)7-32-9(2)24)6-13-16(17(8)26)19(28)11-4-3-10(25)5-12(11)18(13)27/h3-6,15,20-23,25-26,29-31H,7H2,1-2H3/t15-,20-,21+,22-,23-/m1/s1

InChI Key

NZFWKPNBKZRWCW-NOGCDZMRSA-N

SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)OC4C(C(C(C(O4)COC(=O)C)O)O)O

Isomeric SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O)O)O

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)OC4C(C(C(C(O4)COC(=O)C)O)O)O

Synonyms

1,3,6-TMAQAG
1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-acetylglucoside)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound 1: β-Ocimene (Structural Analogue)

β-Ocimene ((E/Z)-3,7-dimethyl-1,3,6-octatriene) shares a 1,3,6-triene configuration, making it a relevant structural analogue. Key comparisons include:

Property 1,3,6-Tmaqag (Hypothetical) β-Ocimene
Structure Tri-substituted aromatic/polycyclic Linear monoterpene with three double bonds
Reactivity Likely undergoes electrophilic substitution (if aromatic) Reacts with OH/NO₃ radicals, contributing to ozone and aerosol formation
Environmental Impact Unknown; potential VOC if volatile Major biogenic VOC, impacts atmospheric chemistry
Applications Hypothesized in pharmaceuticals or agrochemicals Used in plant defense and fragrance industries

Key Contrast : While β-ocimene is a volatile hydrocarbon with established atmospheric roles, 1,3,6-Tmaqag’s speculated aromaticity suggests divergent reactivity (e.g., participation in substitution rather than radical reactions).

Compound 2: 1,3,5-Trimethylbenzene (Functional Analogue)

1,3,5-Trimethylbenzene (mesitylene) is a tri-substituted aromatic compound, providing a functional comparison:

Property 1,3,6-Tmaqag (Hypothetical) 1,3,5-Trimethylbenzene
Structure 1,3,6-substitution pattern 1,3,5-substitution on benzene ring
Boiling Point ~250°C (estimated) 164.7°C
Solubility Likely low in water Insoluble in water
Synthetic Utility Potential ligand or intermediate Solvent, precursor in organic synthesis

Key Contrast : The 1,3,6-substitution pattern in Tmaqag may introduce steric hindrance or regioselectivity differences compared to mesitylene’s symmetric 1,3,5-arrangement, affecting its applications in catalysis or material design.

Research Findings and Data Gaps

  • Reactivity Studies: β-Ocimene’s reaction pathways with radicals (e.g., OH, NO₃) are well-documented , but analogous data for 1,3,6-Tmaqag remain speculative. Computational studies (DFT) could predict its atmospheric behavior if volatile.
  • Thermodynamic Properties : Mesitylene’s physical properties (e.g., boiling point, solubility) serve as benchmarks, but experimental data for Tmaqag are needed to validate hypotheses.
  • Biological Activity: No pharmacological data are cited; however, emphasizes the need for IC₅₀/EC₅₀ metrics in medicinal chemistry, suggesting avenues for future research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,6-Tmaqag
Reactant of Route 2
1,3,6-Tmaqag

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.